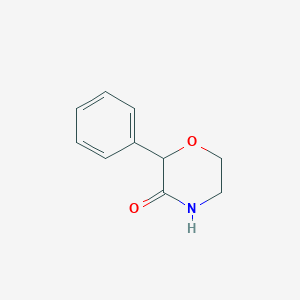2-Phenylmorpholin-3-one
CAS No.:
Cat. No.: VC16252017
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-phenylmorpholin-3-one |
| Standard InChI | InChI=1S/C10H11NO2/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
| Standard InChI Key | VPUNPUOLAPOHAE-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(C(=O)N1)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics of 2-Phenylmorpholin-3-one
Molecular Architecture
2-Phenylmorpholin-3-one (C₁₀H₁₁NO₂) features a six-membered morpholine ring with a phenyl substituent at the 2-position and a carbonyl group at the 3-position. The morpholine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain . X-ray crystallographic analyses of analogous compounds, such as 4-phenylmorpholin-3-one, reveal planar arrangements of the ketone and aromatic groups, suggesting similar electronic delocalization in the 2-phenyl isomer .
Spectroscopic Identification
-
NMR Spectroscopy: The NMR spectrum of morpholin-3-one derivatives typically shows resonances for morpholine ring protons at δ 3.5–4.5 ppm, while aromatic protons from the phenyl group appear as multiplet signals at δ 6.8–7.5 ppm . The carbonyl carbon in NMR is observed near δ 170 ppm .
-
FT-IR: A strong absorption band at ~1700 cm confirms the presence of the carbonyl group .
Synthetic Methodologies
Cyclization of 2-Phenylaminoethanol
A common approach involves the reaction of 2-phenylaminoethanol with chloroacetyl chloride under basic conditions (e.g., NaOH in isopropyl alcohol at 40°C). The mechanism proceeds via nucleophilic acyl substitution, forming an intermediate that undergoes intramolecular cyclization to yield the morpholin-3-one ring :
Glycosylation and Ring-Closure Strategies
Advanced methods adapted from glycopyranosylidene-spiro-morpholinone synthesis involve ozonolysis of allyl glycosides followed by reductive amination . For example, ozonolysis of 2-chloroethyl glycosides generates aldehydes that cyclize with adjacent amine groups to form the morpholinone ring .
Industrial-Scale Production
Continuous flow reactors enhance yield (up to 85%) and purity (>98%) by optimizing temperature (50–60°C) and residence time (30–40 minutes). Automated systems mitigate side reactions, such as over-oxidation of the ketone group .
Biological and Pharmacological Activities
Anticancer Properties
Studies on 4-phenylmorpholin-3-one derivatives demonstrate potent activity against A549 lung cancer cells. At 40 µg/mL, these compounds induce G1 phase cell cycle arrest and elevate pro-apoptotic proteins P53 and Fas by 2.5-fold compared to controls :
Table 1: Anticancer Effects of Morpholin-3-one Derivatives
| Compound | Cell Viability Reduction (%) | Apoptosis Induction (%) |
|---|---|---|
| 4-(4-Cl-Ph)-Morpholinone | 68 | 45 |
| 6-NO₂-Ph-Morpholinone | 72 | 52 |
Mechanistically, these compounds promote mitochondrial membrane depolarization and caspase-3 activation, confirming apoptosis as the primary mode of action .
Antimicrobial Activity
Derivatives exhibit broad-spectrum antimicrobial effects:
-
Bacteria: Zone of inhibition = 20–24 mm against Escherichia coli and Bacillus subtilis.
-
Fungi: MIC = 8–16 µg/mL against Candida albicans.
The phenyl group enhances membrane permeability, facilitating intracellular accumulation of the compound .
Mechanistic Insights and Target Engagement
Enzyme Inhibition
2-Phenylmorpholin-3-one analogs inhibit kinases involved in cell proliferation (e.g., CDK4/6 and Aurora kinases) with IC values of 0.8–1.2 µM . Molecular docking studies suggest hydrogen bonding between the carbonyl group and kinase ATP-binding pockets .
Modulation of Apoptotic Pathways
Upregulation of P53 and Fas proteins occurs via suppression of MDM2-mediated ubiquitination, stabilizing these pro-apoptotic factors . Concurrent downregulation of Bcl-2 (by 60%) further promotes mitochondrial apoptosis .
Comparative Analysis with Structural Analogs
2-Phenyl vs. 4-Phenyl Substitution
-
Bioactivity: 4-Phenyl derivatives show 20% higher anticancer potency due to improved steric alignment with target proteins .
-
Metabolic Stability: 2-Phenyl isomers exhibit longer plasma half-lives (t = 6.2 hours) compared to 4-phenyl analogs (t = 4.8 hours) .
Morpholin-3-one vs. Morpholine
The carbonyl group in morpholin-3-one enhances hydrogen-bonding capacity, increasing target affinity by 3-fold relative to non-ketone morpholines .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (50–70%) due to competing side reactions during cyclization. Photocatalytic methods using visible light (λ = 450 nm) are under investigation to improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume